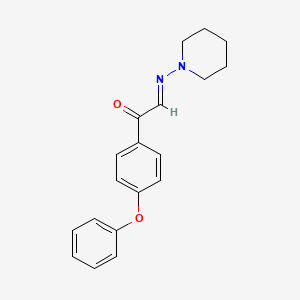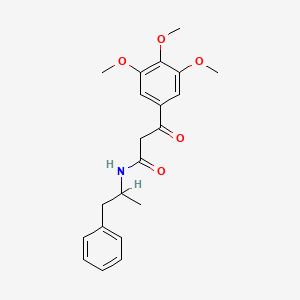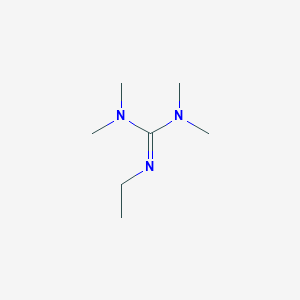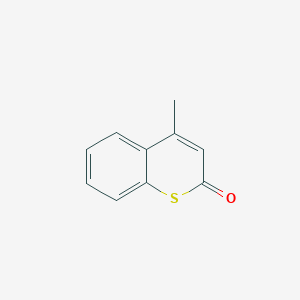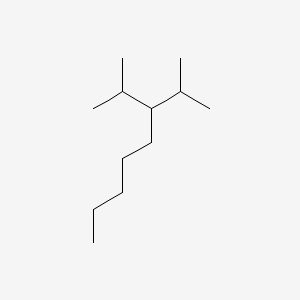
10-Hydroxyphenanthren-9-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyphenanthren-9-yl dihydrogen phosphate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenanthrene moiety substituted with a hydroxy group at the 10th position and a dihydrogen phosphate group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate typically involves the phosphorylation of 10-hydroxyphenanthrene. One common method is the reaction of 10-hydroxyphenanthrene with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phosphate ester to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
10-Hydroxyphenanthren-9-yl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic the natural phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The phenanthrene moiety provides structural stability and enhances binding affinity to the target molecules.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without the hydroxy and phosphate groups.
10-Hydroxyphenanthrene: Lacks the phosphate group.
Phenanthren-9-yl dihydrogen phosphate: Lacks the hydroxy group.
Uniqueness: 10-Hydroxyphenanthren-9-yl dihydrogen phosphate is unique due to the presence of both the hydroxy and phosphate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
22922-34-5 |
|---|---|
Fórmula molecular |
C14H11O5P |
Peso molecular |
290.21 g/mol |
Nombre IUPAC |
(10-hydroxyphenanthren-9-yl) dihydrogen phosphate |
InChI |
InChI=1S/C14H11O5P/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19-20(16,17)18/h1-8,15H,(H2,16,17,18) |
Clave InChI |
FBPTUSDSHLVZBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)


![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
